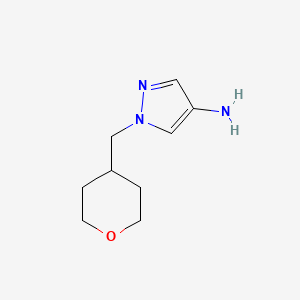
1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine, also known as THPMA, is a heterocyclic compound composed of an amine and a pyran ring. It is an organic compound that has been used in various scientific applications and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antitumor, Antifungal, and Antibacterial Applications
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine and its derivatives have shown potential in antitumor, antifungal, and antibacterial applications. A study by Titi et al. (2020) on pyrazole derivatives, including this compound, highlighted their significant biological activity against breast cancer and microbes, emphasizing the molecule's pharmacophore sites responsible for these activities (Titi et al., 2020).
Synthesis and Structural Analysis
The compound's synthesis and structure have been explored extensively. For example, Agekyan and Mkryan (2015) reported on the synthesis of p-aminobenzoic acid diamides based on this compound, highlighting its utility in creating complex molecular structures (Agekyan & Mkryan, 2015).
Development of New Therapies
Barcan et al. (2019) described a novel synthesis of GSK2981278A, a RORγ inverse agonist for psoriasis treatment, utilizing (tetrahydro-2H-pyran-4-yl)methanol, a related compound, in a safer and more efficient process (Barcan et al., 2019).
Impact on Polymerization Processes
Choi et al. (2015) investigated cobalt(II) complexes containing derivatives of this compound, revealing their significant influence on polymerization processes, particularly in producing poly(methylmethacrylate) (Choi et al., 2015).
Key Intermediates in Drug Synthesis
The compound has been used as a key intermediate in drug synthesis. Hashimoto et al. (2002) described its use in creating a CCR5 antagonist, TAK-779, demonstrating its critical role in developing new therapeutic agents (Hashimoto et al., 2002).
Environmentally Friendly Synthesis Methods
Wang et al. (2011) developed an environmentally friendly protocol for synthesizing derivatives of this compound, highlighting its role in green chemistry (Wang et al., 2011).
Propriétés
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSZABMPSQLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



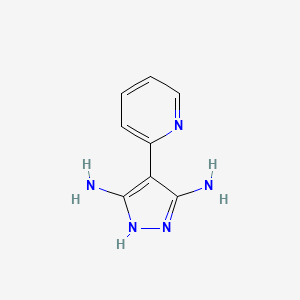
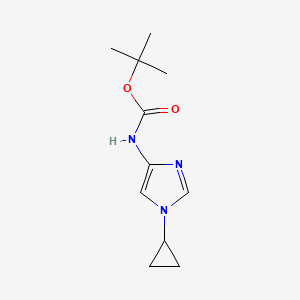
![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)
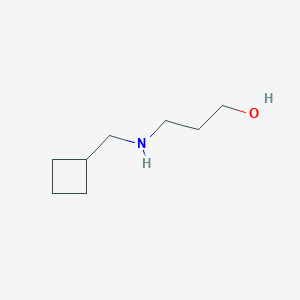
![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)
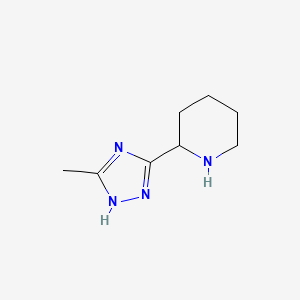
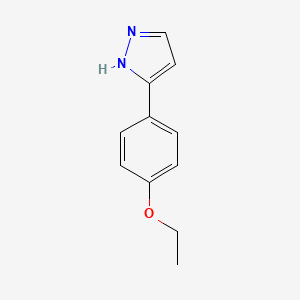




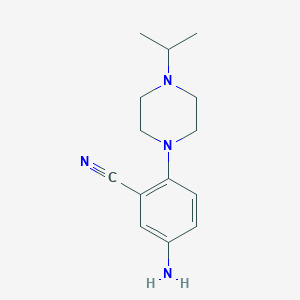
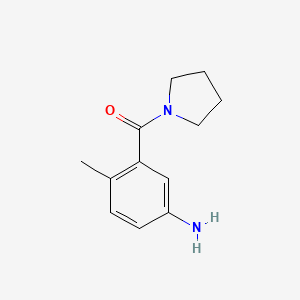
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)